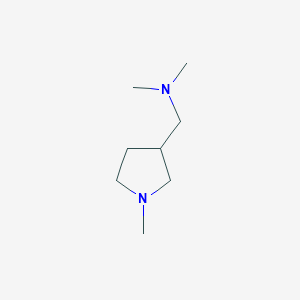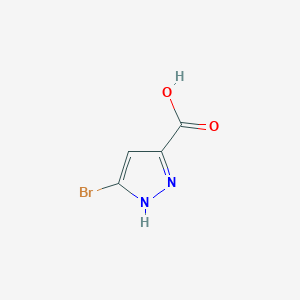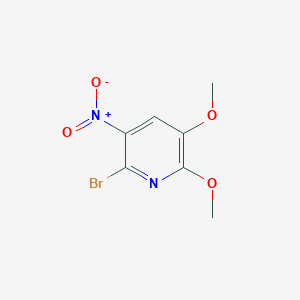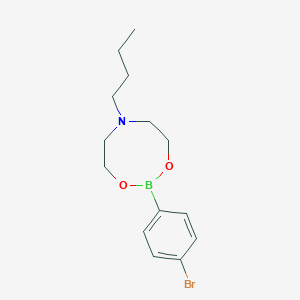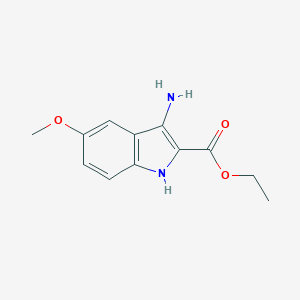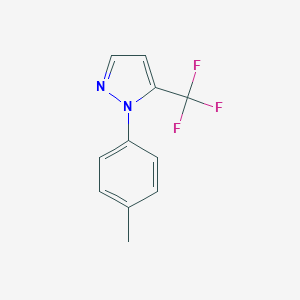
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, also known as TTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat pain, inflammation, and fever. However, TTP has been found to have other unique properties that make it a promising candidate for various applications, including in the fields of medicinal chemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to be similar to other NSAIDs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is thought to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX enzymes, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been found to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. However, one limitation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential toxicity, as it has been found to have cytotoxic effects on some cell lines. In addition, further studies are needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in various fields.
Orientations Futures
There are several future directions for the study of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, including the development of new drugs for the treatment of inflammation, pain, and cancer. Further studies are also needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in catalysis and materials science. In addition, the synthesis of new 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole derivatives and the study of their properties and applications could lead to the development of new materials and technologies.
Méthodes De Synthèse
The synthesis of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several methods, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl trifluoropyruvate, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2,2-trifluoroethylhydrazine, followed by the reaction of the intermediate with p-tolylhydrazine. Both methods result in the formation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, which can be purified through various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
1269293-10-8 |
|---|---|
Nom du produit |
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole |
Formule moléculaire |
C11H9F3N2 |
Poids moléculaire |
226.2 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H9F3N2/c1-8-2-4-9(5-3-8)16-10(6-7-15-16)11(12,13)14/h2-7H,1H3 |
Clé InChI |
GBIAGVVKHIFDCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
Synonymes |
1-p-Tolyl-5-trifluoromethyl-1H-pyrazole- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



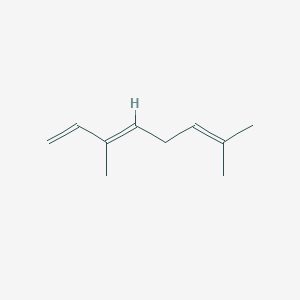
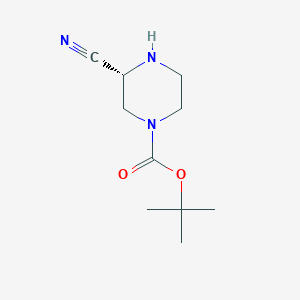
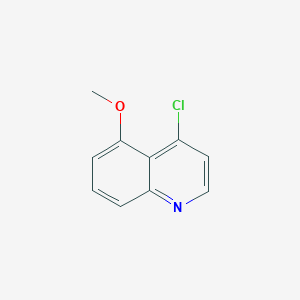
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)
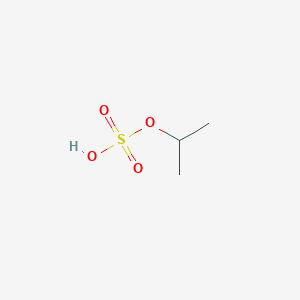
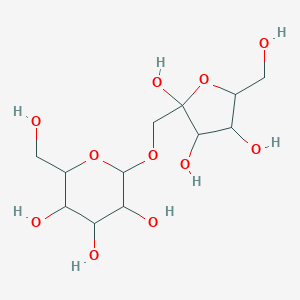
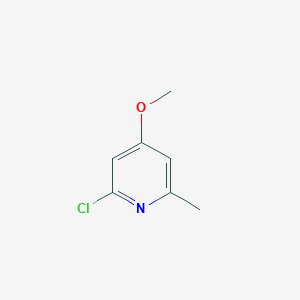
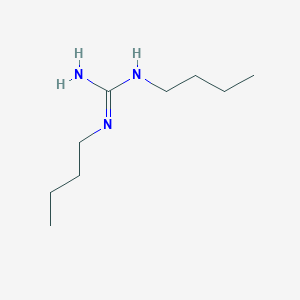
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
